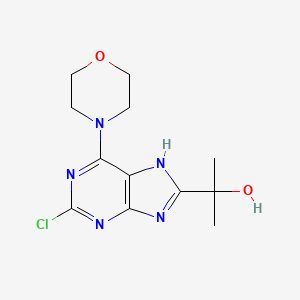

2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-morpholin-4-yl-7H-purin-8-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN5O2/c1-12(2,19)10-14-7-8(15-10)16-11(13)17-9(7)18-3-5-20-6-4-18/h19H,3-6H2,1-2H3,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRZYZYMRVTUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=C(N1)C(=NC(=N2)Cl)N3CCOCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Chloro 6 Morpholino 9h Purin 8 Yl Propan 2 Ol and Its Analogs

Precursor Synthesis and Derivatization

The assembly of the target molecule commences with the synthesis and modification of essential precursors that will ultimately form the substituted purine (B94841) ring.

Synthesis of Key Purine Intermediates

The foundational starting material for the synthesis of 2-(2-chloro-6-morpholino-9H-purin-8-yl)propan-2-ol and its analogs is typically a dihalopurine, with 2,6-dichloropurine (B15474) being a common and versatile choice. The synthesis of the purine ring system itself can be achieved through various established methods, most notably the Traube purine synthesis. This classical method involves the condensation of a substituted pyrimidine (B1678525) with a source of the C8 carbon, often formic acid or a derivative thereof.

The general approach begins with a 4,5-diaminopyrimidine. For instance, the reaction of thiourea (B124793) with malononitrile (B47326) can lead to 4,6-diamino-2-mercaptopyrimidine, which can be further manipulated to introduce the desired substituents. Subsequent cyclization with reagents like diethoxymethyl acetate (B1210297) or formamide (B127407) furnishes the purine ring system. The chloro substituents are typically introduced using chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

Preparation of Morpholino and Propan-2-ol Moieties

The morpholino group is a key substituent at the C6 position of the target molecule. Morpholine (B109124) is a commercially available secondary amine and can be directly used in nucleophilic substitution reactions.

The 2-hydroxypropan-2-yl group, which is attached to the C8 position, can be introduced using isopropanol. One effective method for this transformation is photochemical alkylation. This reaction involves the UV irradiation of the purine substrate in the presence of isopropanol, which generates a radical species that subsequently attacks the C8 position of the purine ring.

Strategies for Purine Nucleus Elaboration

With the key precursors in hand, the next phase involves the strategic elaboration of the purine nucleus to introduce the desired substituents at specific positions.

Palladium-Catalyzed Cross-Coupling Reactions in Purine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to purine chemistry allows for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While not directly employed in the final step of synthesizing the title compound's C8-substituent via the photochemical route, these methods are crucial for creating a diverse range of analogs.

For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or vinyl groups at the C2, C6, or C8 positions of a halogenated purine precursor. Similarly, the Sonogashira coupling enables the introduction of alkynyl groups. A particularly relevant strategy for C8 functionalization is the direct C-H activation/arylation, which has been successfully applied to purine derivatives. This approach avoids the need for a pre-installed halide at the C8 position.

Below is a table summarizing some palladium-catalyzed cross-coupling reactions applicable to purine synthesis:

| Coupling Reaction | Reactants | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura | Halopurine, Organoboron reagent | Pd catalyst, Base | C-C (aryl, vinyl) |

| Sonogashira | Halopurine, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (alkynyl) |

| Heck | Halopurine, Alkene | Pd catalyst, Base | C-C (alkenyl) |

| Buchwald-Hartwig | Halopurine, Amine | Pd catalyst, Ligand, Base | C-N |

| C-H Arylation | Purine, Aryl halide | Pd catalyst, Oxidant, Ligand | C-C (aryl) |

Nucleophilic Aromatic Substitution Approaches on Purines

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used strategy for the functionalization of electron-deficient aromatic rings, such as the purine nucleus. The presence of electron-withdrawing chloro substituents at the C2 and C6 positions of 2,6-dichloropurine makes these positions highly susceptible to nucleophilic attack.

The synthesis of the 2-chloro-6-morpholino-9H-purine intermediate is a classic example of a regioselective SNAr reaction. The C6 position of 2,6-dichloropurine is generally more reactive towards nucleophiles than the C2 position. This difference in reactivity allows for the selective displacement of the C6-chloro group by morpholine under controlled reaction conditions, typically in the presence of a base such as triethylamine (B128534) or potassium carbonate in a suitable solvent like ethanol (B145695) or isopropanol.

The reaction proceeds as follows:

Step 1: Nucleophilic attack of the morpholine nitrogen at the C6 position of 2,6-dichloropurine.

Step 2: Formation of a Meisenheimer-like intermediate.

Step 3: Departure of the chloride leaving group to yield 2-chloro-6-morpholino-9H-purine.

By carefully controlling the stoichiometry of the nucleophile and the reaction temperature, high yields of the monosubstituted product can be achieved.

Regioselectivity and Stereochemical Considerations in Synthesis

A significant challenge in the synthesis of substituted purines is controlling the regioselectivity of reactions, particularly N-alkylation. The purine ring has two potential sites for alkylation on the imidazole (B134444) portion: the N7 and N9 positions. Generally, N9-alkylation is the thermodynamically favored product, while N7-alkylation is often the kinetically controlled product.

To achieve selective N9-alkylation of the 2-chloro-6-morpholino-9H-purine intermediate, various strategies can be employed. The choice of base, solvent, and alkylating agent can influence the N9/N7 ratio. For instance, using a bulky base or conducting the reaction at elevated temperatures can favor the formation of the more stable N9-isomer. In some cases, protecting groups can be used to block the N7 position, directing alkylation exclusively to N9.

In the context of this compound, the introduction of the propan-2-ol moiety at the C8 position does not introduce a stereocenter. However, for the synthesis of analogs with chiral side chains, stereochemical control would be a critical consideration. This could be achieved through the use of chiral starting materials, chiral catalysts, or through the separation of diastereomers.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and related purine analogs is highly dependent on the meticulous optimization of reaction parameters. Key reactions in the synthesis of such compounds often include nucleophilic aromatic substitution, cross-coupling reactions, and functional group transformations. Each of these steps requires a systematic study of various factors to maximize the yield and minimize the formation of byproducts.

A common strategy for the synthesis of 8-substituted purines involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netresearchgate.netnih.gov For a hypothetical Suzuki-Miyaura coupling to introduce the propan-2-ol moiety at the C8 position of a 2,6-dichloro-9-(protected)-purine, a thorough optimization of the reaction conditions would be crucial. Factors to consider include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.

Below is an illustrative data table showcasing a potential optimization strategy for a Suzuki-Miyaura cross-coupling reaction in the synthesis of a precursor to the target compound.

Table 1: Optimization of Suzuki-Miyaura Coupling Reaction Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 78 |

| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |

| 5 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 75 |

| 6 | Pd(dppf)Cl₂ (1.5) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 82 |

The data illustrates that the choice of catalyst, base, and solvent significantly impacts the reaction yield. For instance, switching from Pd(PPh₃)₄ to Pd(dppf)Cl₂ (entry 2) and subsequently to a stronger base like Cs₂CO₃ (entry 3) can lead to a substantial improvement in yield. The solvent system also plays a critical role, with 1,4-dioxane/water proving to be more effective than toluene/water in this hypothetical scenario (entry 4). Temperature is another key parameter, with a higher temperature being beneficial in this case (comparison of entries 4 and 5). Finally, catalyst loading can be optimized to reduce cost and metal contamination without significantly compromising the yield (entry 6).

Similarly, the nucleophilic substitution of the chlorine atom at the C6 position with morpholine would require optimization of reaction time, temperature, and solvent to ensure complete conversion and avoid side reactions.

Green Chemistry Principles in Purine Synthesis

The application of green chemistry principles to the synthesis of purine derivatives aims to reduce the environmental impact of these processes. This involves the development of more sustainable and efficient synthetic strategies. bohrium.com

One of the key areas of focus is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, increased yields, and enhanced purity of the products. rsc.orgrsc.orgnih.govmdpi.com The synthesis of various substituted purines has been successfully achieved using microwave irradiation, demonstrating its potential for the rapid and efficient construction of purine libraries. rsc.orgrsc.org

Another important principle of green chemistry is the use of safer solvents. Traditional organic syntheses often rely on volatile and hazardous solvents. Researchers are increasingly exploring the use of more environmentally benign solvents, such as water or ethanol-water mixtures, for the synthesis of purine analogs. mdpi.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are also gaining traction as a green synthetic approach. bohrium.com MCRs are inherently atom-economical and can significantly reduce the number of synthetic steps, leading to less waste generation.

Enzymatic synthesis represents a highly sustainable alternative to traditional chemical methods for the production of purine nucleoside analogs. mdpi.commdpi.com Biocatalytic processes are typically conducted in aqueous media under mild conditions, are highly selective, and generate minimal waste. The use of thermostable nucleoside phosphorylases for transglycosylation reactions is a prime example of this approach. mdpi.com

The principles of green chemistry can be effectively applied to the synthesis of this compound. For instance, a microwave-assisted Suzuki coupling could be employed to introduce the C8-substituent, potentially reducing reaction times and energy consumption. The subsequent nucleophilic substitution with morpholine could be performed in a greener solvent system. Furthermore, exploring enzymatic or multicomponent reaction strategies for the construction of the purine core could offer more sustainable synthetic routes.

Table 2: Application of Green Chemistry Principles in Purine Synthesis

| Green Chemistry Principle | Application in Purine Synthesis |

|---|---|

| Waste Prevention | Utilizing multicomponent reactions to reduce the number of synthetic steps and byproducts. bohrium.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Employing enzymatic catalysis to avoid the use of harsh reagents and conditions. mdpi.com |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents in reactions like microwave-assisted synthesis. mdpi.com |

| Design for Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. rsc.orgnih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the purine scaffold. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. |

| Catalysis | Employing highly efficient and recyclable catalysts, such as palladium catalysts in cross-coupling reactions. researchgate.netresearchgate.net |

By integrating these principles, the synthesis of complex purine derivatives like this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloro 6 Morpholino 9h Purin 8 Yl Propan 2 Ol

Reactions at the Chloro Position of the Purine (B94841) Ring

The chlorine atom at the C2 position of the purine ring is susceptible to nucleophilic attack, a characteristic feature of halopurines. The reactivity of this position is influenced by the electronic effects of the substituents at the C6 and C8 positions. The electron-donating nature of the morpholino group at C6 and the alkyl group at C8 can modulate the electrophilicity of the C2 carbon.

The C2-chloro group can be displaced by a variety of nucleophiles. These reactions are fundamental in the diversification of the purine scaffold for various applications. The general reactivity trend for nucleophilic aromatic substitution on chloropurines often sees the C6 position as more reactive than the C2 position. However, in a 6-substituted 2-chloropurine, the remaining chloro group is available for substitution.

Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates. For instance, the reaction with primary and secondary amines can introduce a range of amino substituents at the C2 position. Such reactions are typically carried out in a suitable solvent like ethanol (B145695) or DMF, often at elevated temperatures. The reaction of 2,6-dichloropurines with amines has been shown to proceed stepwise, with the C6 position being more readily substituted first researchgate.net. Subsequent substitution at the C2 position can then be achieved.

| Nucleophile | Reagent/Conditions | Expected Product |

| Primary Amine | R-NH₂, Solvent (e.g., EtOH), Heat | 2-(2-(Alkylamino)-6-morpholino-9H-purin-8-yl)propan-2-ol |

| Secondary Amine | R₂NH, Solvent (e.g., DMF), Heat | 2-(2-(Dialkylamino)-6-morpholino-9H-purin-8-yl)propan-2-ol |

| Alkoxide | NaOR, Alcohol (ROH), Heat | 2-(2-Alkoxy-6-morpholino-9H-purin-8-yl)propan-2-ol |

| Thiolate | NaSR, Solvent (e.g., EtOH), Heat | 2-(2-(Alkylthio)-6-morpholino-9H-purin-8-yl)propan-2-ol |

This table presents expected reactions based on the general reactivity of 2-chloropurines.

Reductive dehalogenation offers a method to remove the chlorine atom from the purine ring, yielding the corresponding 6-morpholino-8-(propan-2-ol)purine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate, is a common method for the dehalogenation of chloropurines. The dehalogenation of 2,6-dichloropurine (B15474) has been reported to selectively yield 2-chloropurine, indicating the higher reactivity of the C6-chloro group towards reduction researchgate.net. In the case of the target molecule, the C2-chloro group would be the subject of reduction.

| Reducing System | Conditions | Expected Product |

| H₂/Pd-C | Solvent (e.g., EtOH), rt or Heat | 2-(6-Morpholino-9H-purin-8-yl)propan-2-ol |

| HCOONH₄/Pd-C | Solvent (e.g., MeOH), Reflux | 2-(6-Morpholino-9H-purin-8-yl)propan-2-ol |

| NaBH₄/Catalyst | Solvent (e.g., THF/H₂O) | 2-(6-Morpholino-9H-purin-8-yl)propan-2-ol |

This table outlines potential conditions for reductive dehalogenation based on established methods for chloropurines.

Reactivity of the Purine Nitrogen Atoms

The purine ring contains several nitrogen atoms (N1, N3, N7, and N9) that can potentially undergo reactions such as alkylation. The regioselectivity of these reactions is highly dependent on the reaction conditions (e.g., solvent, base) and the nature of the substituents on the purine ring. In many substituted purines, alkylation predominantly occurs at the N9 position, though N7-alkylation can also be a significant pathway ub.eduresearchgate.net. The presence of substituents at C6 and C8 can influence the accessibility and nucleophilicity of the different nitrogen atoms. For instance, bulky substituents may sterically hinder attack at adjacent nitrogens. The alkylation of 2-amino-6-chloropurines has been shown to yield the N9-alkylated derivative regioselectively under certain conditions ub.edu.

| Alkylating Agent | Base/Solvent | Major Product(s) |

| Alkyl Halide (R-X) | K₂CO₃ / DMF | N9-alkylated and/or N7-alkylated derivatives |

| Alkyl Halide (R-X) | NaH / DMF | N9-alkylated and/or N7-alkylated derivatives |

| Benzyl Bromide | Cs₂CO₃ / ACN | N9-benzylated and/or N7-benzylated derivatives |

This table illustrates common conditions for the N-alkylation of purine derivatives, with the understanding that a mixture of isomers is often produced.

Reactions Involving the Morpholino Ring

The morpholino group is generally a stable substituent under a variety of reaction conditions. The nitrogen atom of the morpholine (B109124) ring is significantly less nucleophilic than the purine ring nitrogens due to its aliphatic amine character and potential delocalization of its lone pair into the purine system. Therefore, it is not expected to readily participate in reactions under the conditions typically used for modifying the purine core. However, under forcing acidic or oxidative conditions, degradation of the morpholino ring could potentially occur, though this is not a common synthetic transformation. The stability of morpholino oligomers in various biological and chemical environments has been noted, suggesting the robustness of this moiety nih.gov.

Reactions of the Propan-2-ol Moiety

The propan-2-ol group attached to the C8 position of the purine ring is a secondary alcohol and is expected to undergo reactions typical of this functional group.

Oxidation of the secondary alcohol in the propan-2-ol moiety would be expected to yield the corresponding ketone, 2-(2-chloro-6-morpholino-9H-purin-8-yl)propan-2-one. A variety of oxidizing agents can be employed for this transformation. Milder reagents are often preferred to avoid over-oxidation or reaction with the purine ring itself. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the oxidation of secondary alcohols to ketones without affecting other sensitive functional groups. The oxidation of a similar compound, 2-(pyridin-2-yl)propan-2-ol, to the corresponding ketone using potassium permanganate (B83412) or chromium trioxide has been described, with the heterocyclic ring being resistant to oxidation under those conditions .

| Oxidizing Agent | Solvent | Expected Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2-(2-Chloro-6-morpholino-9H-purin-8-yl)propanal |

| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | 2-(2-Chloro-6-morpholino-9H-purin-8-yl)propanal |

| Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or Acetone | 2-(2-Chloro-6-morpholino-9H-purin-8-yl)propanal |

This table provides examples of suitable oxidizing agents for the conversion of the secondary alcohol to a ketone, based on general organic chemistry principles.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reaction mechanisms, stability, and electronic properties of complex organic molecules like purine derivatives. nih.govrsc.org While specific computational studies on 2-(2-chloro-6-morpholino-9H-purin-8-yl)propan-2-ol are not extensively documented in the literature, the principles from studies on related purine systems can be applied to understand its behavior.

Tautomeric Stability: The purine core can exist in different tautomeric forms, primarily the N7-H and N9-H tautomers. DFT calculations are frequently used to determine the relative energies of these tautomers, predicting the most stable form in different environments. For many purine derivatives, the N9-H tautomer is found to be more stable, which is crucial for predicting regioselectivity in reactions such as alkylation. rsc.org

Reaction Pathway Analysis: Computational studies can elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves calculating the energies of reactants, transition states, intermediates, and products. For instance, in the case of substitution reactions at the purine C2 or C6 positions, DFT can model the transition states to understand the activation energy barriers and the influence of different substituents on the reaction rate. acs.org This type of analysis can predict whether a reaction proceeds via an SNAr (nucleophilic aromatic substitution) or other mechanisms.

Electronic Properties and Reactivity: DFT calculations can determine various electronic properties that govern a molecule's reactivity. tandfonline.com

| Frontier Molecular Orbitals (HOMO/LUMO) | Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's ability to donate or accept electrons, predicting its role in redox reactions and cycloadditions. tandfonline.com |

These computational approaches are invaluable for rationalizing experimental observations and for the predictive design of new derivatives with desired chemical properties.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is influenced by the inherent properties of its constituent functional groups: the 2-chloropurine core, the morpholine ring, and the tertiary alcohol side chain. Degradation can be initiated by hydrolysis, oxidation, or photodegradation.

Hydrolysis: The 2-chloro substituent on the purine ring is a key site of potential instability. The C-Cl bond is susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. This reaction would replace the chlorine atom with a hydroxyl group, forming the corresponding 2-hydroxy-purine derivative. The rate of hydrolysis is often dependent on pH and temperature. Under strong acidic conditions, the glycosidic-like bond between the purine ring and the propan-2-ol side chain could also be susceptible to cleavage. pearson.com Furthermore, the morpholine ring itself can undergo degradation, although it is generally more stable. nih.gov

Oxidative Degradation: The purine ring system can be susceptible to oxidative degradation. Strong oxidizing agents can lead to the opening of either the pyrimidine (B1678525) or imidazole (B134444) portion of the purine core. Enzymatic oxidation, for example by cytochrome P-450 enzymes, is a known degradation pathway for cyclic amines like morpholine, often involving hydroxylation followed by ring cleavage. nih.gov

Photodegradation: Many purine analogues are known to be sensitive to ultraviolet (UV) or visible light. mdpi.commdpi.com Upon absorption of light energy, the molecule can be excited to a higher energy state, leading to various photochemical reactions. Potential photodegradation pathways could include dechlorination, cleavage of the morpholine ring, or reactions involving the purine core, potentially leading to the formation of reactive radical species. mdpi.com

Potential Degradation Products

| Degradation Pathway | Triggering Condition | Potential Product(s) |

|---|---|---|

| Hydrolysis | Acidic or basic conditions, moisture | 2-hydroxy-6-morpholino-8-(2-hydroxypropan-2-yl)-9H-purine |

| Oxidative Cleavage | Strong oxidants, certain enzymes | Ring-opened products derived from the morpholine or purine core, such as 2-(2-aminoethoxy)acetate. nih.gov |

| Photodegradation | UV or visible light exposure | Dechlorinated purine derivative; various radical-mediated degradation products. |

| Dehydration | Strong acid, heat | 2-(2-Chloro-6-morpholino-9H-purin-8-yl)prop-1-ene |

Understanding these stability characteristics is crucial for the handling, storage, and application of this compound.

Advanced Structural and Conformational Analysis of 2 2 Chloro 6 Morpholino 9h Purin 8 Yl Propan 2 Ol

Solution-State Conformational Dynamics

The conformation of a molecule can differ significantly between its solid and solution states. Understanding the dynamic nature of 2-(2-chloro-6-morpholino-9H-purin-8-yl)propan-2-ol in solution is crucial for predicting its behavior in a physiological environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

While specific NMR data for this compound is not extensively detailed in the available literature, the principles of NMR spectroscopy are fundamental to understanding its solution-state structure. Techniques such as 1H and 13C NMR would provide information about the chemical environment of each atom, and advanced 2D NMR experiments like COSY, HSQC, and HMBC would allow for the definitive assignment of all proton and carbon signals, confirming the molecule's connectivity. mdpi.com Furthermore, Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximities between protons, offering insights into the preferred conformations and the rotational freedom around single bonds, such as the bond connecting the propan-2-ol moiety to the purine (B94841) ring.

Circular Dichroism (CD) Spectroscopy Investigations

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the chirality and secondary structure of molecules. nih.govherts.ac.uk While the primary application of CD is for large biomolecules, it can also provide valuable information about the conformation of smaller chiral molecules. arxiv.org In the case of this compound, if the molecule were to exist as a single enantiomer or if it were to interact with a chiral environment, CD spectroscopy could be used to probe its conformational preferences. mdpi.com The near-UV CD spectrum would be sensitive to the spatial arrangement of the purine and morpholine (B109124) chromophores. herts.ac.uk Changes in the CD spectrum upon variations in solvent or temperature could indicate shifts in the conformational equilibrium. herts.ac.uk

Vibrational Spectroscopy Analysis (FTIR, Raman)

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm-1) |

| O-H (alcohol) | Stretching | 3200-3600 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=N (purine) | Stretching | 1500-1650 |

| C=C (purine) | Stretching | 1400-1600 |

| C-O (morpholine, alcohol) | Stretching | 1000-1300 |

| C-Cl | Stretching | 600-800 |

Note: This table represents generalized expected wavenumber ranges and would require experimental data for precise validation for the title compound.

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule with high accuracy. unimi.it For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C12H16ClN5O2). Furthermore, tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, would yield a characteristic fragmentation pattern. The analysis of these fragments would provide valuable structural information, helping to confirm the connectivity of the purine, morpholine, and propan-2-ol moieties.

Theoretical Conformational Landscape Mapping

In the absence of extensive experimental data, computational methods can provide significant insights into the conformational preferences of a molecule. rsc.org Theoretical conformational landscape mapping for this compound would involve using molecular mechanics and quantum chemistry calculations to explore the potential energy surface of the molecule. These calculations can identify low-energy conformers and the energy barriers between them. researchgate.net Such studies can predict the most stable arrangements of the morpholino and propan-2-ol substituents relative to the purine core, providing a theoretical framework for interpreting experimental results from techniques like NMR.

Computational and Theoretical Investigations of 2 2 Chloro 6 Morpholino 9h Purin 8 Yl Propan 2 Ol

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO)

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are instrumental in studying the properties of purine (B94841) analogs.

Electronic Structure Properties

The electronic structure of a molecule dictates its chemical behavior. For purine derivatives, the distribution of electrons is influenced by the various substituents on the purine core. In related 6-morpholinopurine derivatives, the electron-donating nature of the morpholino group significantly impacts the electronic environment of the purine ring. nih.govtandfonline.com This effect, combined with the electron-withdrawing chloro group at the C2 position, likely creates a unique electronic distribution in 2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol.

Molecular Orbital Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

In studies of 2-amino-6-chloropurine, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine HOMO and LUMO energies. researchgate.netnih.gov For analogous compounds, the HOMO is often localized over the purine ring system, while the LUMO may be distributed across the purine and its substituents. This distribution of frontier orbitals is key to understanding potential charge transfer interactions within the molecule. researchgate.net

Table 1: Representative Frontier Orbital Energies for a Related Purine Analog

| Property | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: Data is hypothetical and based on typical values for similar purine derivatives.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, such as biological targets. The MEP map indicates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For purine derivatives, the nitrogen atoms of the purine ring and the oxygen of the morpholino group are expected to be regions of negative electrostatic potential. researchgate.netresearchgate.net

Molecular Dynamics Simulations (e.g., ligand-target interaction dynamics)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for understanding how a ligand, such as this compound, might interact with a biological target, like a protein kinase. nih.gov

These simulations can reveal the stability of the ligand-protein complex, the specific amino acid residues involved in binding, and the conformational changes that may occur upon binding. nih.gov For purine analogs, MD simulations have been used to assess the stability of their binding to enzymes like cyclin-dependent kinases (CDKs), providing insights into their potential inhibitory mechanisms. nih.gov

In Silico Prediction of Molecular Properties for Research Applications (e.g., LogP, TPSA)

In silico methods are used to predict various physicochemical properties of a molecule, which are important for its potential application in research and drug development.

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher LogP suggests greater solubility in lipids, which can influence cell membrane permeability.

TPSA (Topological Polar Surface Area): TPSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

Table 2: Predicted Physicochemical Properties for a Representative Morpholino-Purine Structure

| Property | Predicted Value |

| LogP | 2.5 |

| TPSA (Ų) | 85.4 |

Note: These values are estimations for a similar chemical structure and may vary for the specific compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of purine derivatives, DFT has several key applications:

Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule.

Vibrational Analysis: Calculation of vibrational frequencies can help in the interpretation of experimental infrared and Raman spectra. nih.gov

Reactivity Descriptors: DFT calculations can provide insights into the chemical reactivity of the molecule through parameters derived from the frontier molecular orbitals. nih.gov

Tautomer Stability: For molecules like purines that can exist in different tautomeric forms, DFT can be used to predict the relative stability of these forms. nih.govtandfonline.com

Studies on related 6-morpholinopurine derivatives have employed DFT to investigate tautomeric stability and the influence of substituents on the purine ring, providing a framework for understanding the behavior of this compound. nih.govtandfonline.com

Molecular Interactions and Biological Target Engagement of 2 2 Chloro 6 Morpholino 9h Purin 8 Yl Propan 2 Ol Non Clinical Focus

Investigation of Enzyme Inhibition Mechanisms (In vitro biochemical studies)

The purine (B94841) scaffold is a well-established core structure for the development of kinase inhibitors. Derivatives of 6-morpholino purine, in particular, have been investigated as inhibitors of the phosphatidylinositol-3 kinase (PI3K) pathway, which is a frequently activated signaling cascade in various cancers. nih.gov However, specific in vitro biochemical studies detailing the enzyme inhibition mechanisms for 2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol are not extensively available in the public domain. This section outlines the standard methodologies used for such investigations.

Detailed kinetic studies for this compound's effect on PI3Kα have not been specifically reported in the reviewed literature. Generally, such studies are crucial for characterizing the inhibitory potential of a compound.

Kinetic assays are performed to determine the nature and potency of enzyme inhibition. For PI3Kα, a common method is a fluorescence polarization assay that measures the production of 3,4,5-inositoltriphosphate (PIP3). amazonaws.com In this assay, the enzymatic reaction is conducted under initial rate conditions with controlled concentrations of the enzyme (e.g., PI3Kα), substrate (e.g., di-C8-PIP2), and ATP. amazonaws.com The inhibitor is introduced at various concentrations to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated. amazonaws.com

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), further experiments are conducted by measuring the inhibitor's effect at varying concentrations of ATP or the phosphate-accepting substrate. By analyzing the data using models like the Michaelis-Menten equation, an apparent inhibition constant (Ki) can be determined, which provides a measure of the inhibitor's binding affinity to the enzyme. amazonaws.com For potent inhibitors, these calculations often need to account for tight-binding competitive inhibition. amazonaws.com

Table 1: Parameters Typically Determined in Enzyme Kinetic Studies

| Parameter | Description | Typical Method of Determination |

| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Dose-response curve analysis from enzymatic assays. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | Calculated from IC50 values and substrate concentration, often using the Cheng-Prusoff equation. |

| Mechanism of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive). | Determined by analyzing enzyme kinetics at various substrate and inhibitor concentrations (e.g., Lineweaver-Burk plots). |

| Kₘ | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | Measured in the absence of the inhibitor. |

| Vmax | The maximum rate of an enzyme-catalyzed reaction. | Measured in the absence of the inhibitor. |

This table represents typical parameters and is not based on specific experimental data for this compound.

There are no publicly available reports on the successful co-crystallization of this compound with any enzyme target, including PI3Kα.

Co-crystallization is a powerful technique used to elucidate the precise binding mode of a compound within the active site of its target protein. The process involves forming a crystal that contains both the protein and the bound ligand (the inhibitor). This co-crystal is then analyzed using X-ray diffraction to generate a high-resolution, three-dimensional model of the protein-ligand complex. This structural information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that are responsible for the inhibitor's affinity and selectivity. The insights gained are critical for structure-based drug design and the optimization of lead compounds.

Receptor Binding Affinity Profiling (In vitro, non-cellular systems)

Specific data from receptor binding affinity profiling for this compound using in vitro, non-cellular systems are not available in the reviewed scientific literature. The following subsections describe the standard experimental approaches used for such profiling.

No specific data from radioligand binding assays for this compound have been reported.

Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for a receptor. giffordbioscience.com These assays utilize a radioactively labeled compound (the radioligand) that binds to the target receptor. nih.gov There are two main types of assays:

Saturation Assays: In these experiments, a fixed amount of receptor preparation is incubated with increasing concentrations of a radioligand. The amount of bound radioligand is measured at each concentration until saturation is reached. This allows for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. giffordbioscience.comnih.gov

Competition Assays: These assays are used to determine the affinity of an unlabeled test compound. A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. From this, the inhibition constant (Ki) of the test compound can be calculated, which reflects its binding affinity for the receptor. giffordbioscience.com

Table 2: Key Outputs of Radioligand Binding Assays

| Parameter | Description | Assay Type |

| Kd | Equilibrium dissociation constant; a measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity. | Saturation Assay |

| Bmax | Maximum number of binding sites; represents the total concentration of receptors in the sample. | Saturation Assay |

| IC50 | Half-maximal inhibitory concentration; the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competition Assay |

| Ki | Inhibition constant; the dissociation constant for the binding of a competing ligand to the receptor. | Competition Assay |

This table represents typical parameters and is not based on specific experimental data for this compound.

Specific binding kinetics and affinity data for this compound derived from Surface Plasmon Resonance (SPR) studies are not available in the literature.

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. nih.gov In a typical SPR experiment, one interacting partner (the "ligand," e.g., a target protein) is immobilized on a sensor chip surface. researchgate.net A solution containing the other partner (the "analyte," e.g., the test compound) is then flowed over this surface. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. helsinki.fi

This technique allows for the direct measurement of the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd), a measure of binding affinity, can then be calculated as the ratio of kd to ka. SPR provides a detailed kinetic profile of the binding event, offering insights beyond simple affinity measurements. nih.gov

Table 3: Kinetic Parameters from Surface Plasmon Resonance (SPR) Studies

| Parameter | Description |

| ka (on-rate) | The association rate constant, which describes the rate at which the analyte binds to the immobilized ligand. |

| kd (off-rate) | The dissociation rate constant, which describes the rate at which the analyte-ligand complex dissociates. |

| Kd | The equilibrium dissociation constant (kd/ka), an inverse measure of binding affinity. |

| RU | Response Units, proportional to the mass of analyte bound to the sensor surface. |

This table represents typical parameters and is not based on specific experimental data for this compound.

Nucleic Acid Interactions (DNA/RNA)

There is no published research available that investigates the direct interaction of this compound with nucleic acids such as DNA or RNA. The primary targets for this class of purine derivatives are typically protein kinases, and direct engagement with nucleic acids is not a commonly reported mechanism of action for this specific chemical scaffold.

Intercalation and Groove Binding Studies

The interaction of small molecules with nucleic acids is a cornerstone of understanding their potential mechanisms of action. For purine derivatives, two primary non-covalent binding modes are typically investigated: intercalation and groove binding.

Intercalation involves the insertion of a planar, aromatic molecule between the base pairs of a DNA or RNA duplex. This mode of binding requires the molecule to have a flat structure that can stack with the nucleobases, causing a distortion of the nucleic acid backbone, such as unwinding and lengthening of the helix. Studies on caffeine (B1668208) and its derivatives, which are also methylated oxypurines, have demonstrated their capacity to unwind DNA, providing evidence for an intercalative binding mode. nih.gov

Groove binding , in contrast, involves the molecule fitting into the minor or major groove of the DNA helix. This interaction is often driven by hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs and the sugar-phosphate backbone. The conformation and specific functional groups of the molecule dictate its preference for either the major or minor groove. For instance, the presence of a 2-amino group on a purine base can influence metal ion binding at the N3-position, a site located in the minor groove. nih.gov

The initial interaction for many intercalating drugs often begins with groove binding before the molecule inserts itself between the base pairs. rsc.org The transition between these states can be influenced by subtle structural modifications of the compound.

Experimental techniques to study these interactions include:

Spectroscopic methods: UV-Visible and fluorescence spectroscopy are used to monitor changes in the spectral properties of the molecule or the nucleic acid upon binding.

Hydrodynamic methods: Viscosity and sedimentation measurements can indicate changes in the length and stiffness of DNA, which are characteristic of intercalation.

Topological methods: Assays that measure the unwinding of supercoiled circular DNA can provide strong evidence for intercalation. nih.gov

Conformational Changes Induced in Nucleic Acids

The binding of a ligand like a purine derivative can induce significant conformational changes in nucleic acids. These alterations can range from localized changes in the sugar-phosphate backbone to more dramatic transitions between different helical forms (e.g., from B-DNA to A-DNA or Z-DNA).

For example, the introduction of a 2-amino group into a deoxyadenosine (B7792050) analog within a short DNA hexanucleotide was shown to not only stabilize the duplex but also to induce a salt-dependent conformational transition similar to the B-to-Z transition. nih.gov Modifications to the purine ring itself, such as the replacement of nitrogen at the 7-position (7-deazapurine), can alter the hydration of the DNA grooves and affect the conformational rigidity of the helix. nih.gov

Techniques used to study these conformational changes include:

Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure of nucleic acids and can readily detect changes in helicity and conformation upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed, atom-level information about the structure of the nucleic acid-ligand complex in solution, revealing specific conformational changes.

X-ray Crystallography: This technique can provide high-resolution structural data of the compound bound to a nucleic acid, offering a static picture of the induced conformational changes.

Protein-Ligand Docking and Scoring (Computational modeling)

Computational modeling, particularly protein-ligand docking, is a powerful tool for predicting and analyzing the binding of a small molecule to a protein target. acs.org This approach is widely used in drug discovery to understand structure-activity relationships and to guide the design of new compounds. nih.gov

For a purine derivative, the process would involve:

Target Identification: Identifying a potential protein target. Purine analogs are known to interact with a wide range of proteins, including kinases, polymerases, and metabolic enzymes. mdpi.comtpcj.org

Structure Preparation: Obtaining the 3D structures of both the ligand (this compound) and the protein target, typically from crystallographic databases (PDB) or through homology modeling.

Docking Simulation: Using software like AutoDock, a variety of possible binding poses (conformations and orientations) of the ligand within the protein's active site are generated. harvard.edu

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores generally indicate more favorable binding. rsc.org

These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding pocket. For instance, docking studies of novel purine nucleoside analogs with herpesviral thymidine (B127349) kinases have helped to rationalize their binding affinities and phosphorylation patterns. harvard.edu

Below is an illustrative table of the kind of data that would be generated from a docking study of a hypothetical purine derivative with a protein kinase.

| Parameter | Value |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| PDB ID | 1HCK |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interactions | Hydrogen bond with Leu83, Hydrophobic interactions with Ile10, Val18 |

| Predicted Binding Mode | ATP-competitive |

This is an example data table and does not represent actual results for this compound.

Thermodynamic Characterization of Binding Events (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event. malvernpanalytical.com It is considered the gold standard for characterizing the thermodynamics of protein-ligand interactions, as it provides a complete thermodynamic profile from a single experiment. nih.govwikipedia.org

In a typical ITC experiment, a solution of the ligand is titrated into a solution of the target protein. The heat released or absorbed during the binding is measured. khanacademy.org The resulting data can be analyzed to determine:

Binding Affinity (Ka) and Dissociation Constant (Kd): Measures of the strength of the interaction.

Stoichiometry (n): The ratio of ligand to protein in the complex.

Enthalpy Change (ΔH): The heat absorbed or released upon binding, which provides insight into the types of interactions (e.g., hydrogen bonding, van der Waals forces). mdpi.com

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. nih.gov

The following table illustrates the type of thermodynamic data that can be obtained from an ITC experiment for a hypothetical purine derivative binding to a target protein.

| Thermodynamic Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Dissociation Constant (Kd) | 500 | nM |

| Enthalpy Change (ΔH) | -10.5 | kcal/mol |

| Entropy Change (TΔS) | -2.0 | kcal/mol |

| Gibbs Free Energy (ΔG) | -8.5 | kcal/mol |

This is an example data table and does not represent actual results for this compound.

Cell-Free System Studies of Molecular Activity

Cell-free systems are in vitro platforms that utilize cellular machinery for transcription and translation without the presence of intact cells. nih.gov These systems offer several advantages for studying molecular activity, including precise control over the reaction environment and the ability to synthesize and test compounds that may be toxic to living cells. nih.gov

For a purine derivative, cell-free systems could be employed in several ways:

Target-based screening: If a specific enzyme target is known (e.g., a kinase), the enzyme can be produced in a cell-free system, and the inhibitory activity of the purine compound can be directly assayed. mdpi.com

Interaction studies: Cell-free expression can be used to produce both a protein target and a potential binding partner, allowing for the study of their interaction in a controlled environment, for example, using bead-based assays like AlphaLISA. biorxiv.org

Metabolic pathway engineering: The effects of the compound on specific metabolic pathways can be investigated by reconstructing these pathways in a cell-free environment. nih.gov

The open nature of cell-free systems allows for the direct addition of the test compound to the reaction mixture, and its effect on protein synthesis or enzyme activity can be readily measured. mdpi.com This makes them a valuable tool for high-throughput screening and for elucidating the mechanism of action of novel compounds. nih.gov

Structure Activity Relationship Sar Studies and Analog Design for 2 2 Chloro 6 Morpholino 9h Purin 8 Yl Propan 2 Ol

Systematic Structural Modifications of the Purine (B94841) Core

The purine ring system is a privileged scaffold in medicinal chemistry, largely due to its resemblance to endogenous ligands like adenosine (B11128), enabling it to interact with the ATP-binding sites of numerous kinases. nih.govnih.gov The core's nitrogen atoms are crucial for forming key hydrogen bond interactions within the kinase hinge region, which is a common binding motif for ATP-competitive inhibitors. frontiersin.org

| Core Scaffold | Key Features | Representative Activity |

| Purine | Mimics endogenous adenosine; strong H-bond interactions with kinase hinge region. | Potent, but can have off-target effects due to conserved ATP pocket. |

| Pyrido[2,3-d]pyrimidine | Bioisostere of purine; retains H-bond pattern. | Can lead to improved potency and selectivity for specific kinases like Abl. nih.gov |

| 7-Azaindole | Structural resemblance to purine; serves as a privileged pharmacophore. acs.org | Used in designing bioactive compounds, often targeting kinase pathways. |

| Pyrazolo[1,5-a]pyrimidine | Purine analog; evaluated for CDK inhibition. researchgate.net | Shows potential for developing inhibitors of proliferative disorders. |

Exploration of Substituents at the Chloro Position

The C2 position of the purine ring is a key vector for modification to enhance selectivity and potency. In the parent compound, this position is occupied by a chlorine atom. The chloro group is an electron-withdrawing substituent that influences the electronic character of the purine ring system. Its relatively small size allows it to fit into many ATP-binding pockets.

SAR studies have shown that modifying the C2 position can have a significant impact on activity. In one 3D-QSAR study of 2,6,9-trisubstituted purines, it was concluded that the use of bulky systems at the C2 position is generally unfavorable for cytotoxic activity. mdpi.comnih.gov This suggests that the C2 position may be situated near a sterically constrained region of the target's active site. Replacing the chlorine with other small substituents, such as amino or methyl groups, or even hydrogen, can help to define the steric and electronic requirements at this position. For example, the synthesis of purine nucleosides with carbon substituents at the C2 position has been explored to create analogs with altered biological profiles. nih.gov The choice of substituent can also affect the reactivity of other positions on the purine ring, such as the C6 position, during synthesis.

| C2-Substituent | Rationale for Modification | General SAR Finding |

| -Cl (Chlorine) | Electron-withdrawing, small size. | Often serves as a good starting point for optimization. |

| -NH2 (Amino) | H-bond donor potential. | Can introduce new interactions but may alter selectivity. |

| -H (Hydrogen) | Removes steric and electronic influence. | Serves as a baseline to evaluate the contribution of the C2 substituent. |

| Bulky Alkyl/Aryl Groups | Explore larger steric space. | Generally found to be detrimental to activity in many purine-based inhibitor series. nih.govresearchgate.net |

Modification of the Morpholino Moiety

The C6 position of the purine scaffold is one of the most frequently modified positions in the development of kinase inhibitors. nih.gov The morpholino group in the title compound is a common substituent in this class, particularly in PI3K inhibitors, where the morpholine (B109124) oxygen often forms a crucial hydrogen bond with the backbone NH of a valine residue in the hinge region. nih.govnih.gov

Replacing the morpholino moiety with other cyclic or acyclic amines allows for the exploration of this interaction space. Studies have shown that substituting morpholine with arylpiperazinyl systems can be beneficial for cytotoxic activity. mdpi.comnih.gov Other modifications include the introduction of various amino acid amides or sulfur-containing groups. mdpi.comtandfonline.com The size, shape, and basicity of the substituent at C6 are critical. For instance, replacing the morpholine with a smaller piperidine (B6355638) or a larger homopiperazine (B121016) can alter the geometry of the hinge-binding interaction. The choice of substituent at C6 is a primary determinant of isoform selectivity among related kinases. nih.gov

| C6-Substituent | Rationale for Modification | General SAR Finding |

| Morpholino | H-bond acceptor (oxygen); good physicochemical properties. | Often confers high potency, particularly in PI3K inhibitors, by interacting with the hinge region. nih.gov |

| Arylpiperazinyl | Introduces additional hydrophobic/aromatic interactions. | Can be beneficial for cytotoxic activity against various cancer cell lines. nih.gov |

| Thiomorpholino | Replaces oxygen with sulfur to probe H-bonding and lipophilicity. | Can maintain or slightly decrease activity, indicating the importance of the H-bond acceptor. |

| Amino Acid Amides | Introduce chirality and additional H-bonding groups. | Can lead to potent analogs, with activity dependent on the specific amino acid used. mdpi.com |

Variations of the Propan-2-ol Side Chain

The C8 position of the purine ring points towards the solvent-exposed region in many kinase active sites, making it an ideal point for modification to improve pharmacokinetic properties without disrupting core binding interactions. The 2-hydroxypropyl group (-C(CH₃)₂OH) on the parent compound provides a combination of a hydrophobic dimethyl linker and a terminal polar hydroxyl group capable of forming hydrogen bonds.

SAR studies on the C8 position have explored changes to the linker and the terminal functional group. nih.gov Variations include altering the length and branching of the alkyl chain to probe the hydrophobic pocket. Replacing the tertiary alcohol with a primary or secondary alcohol, an ether, an amide, or a non-polar alkyl group can reveal the importance of the hydrogen-bonding capability of the hydroxyl group. For example, in a series of Grp94 inhibitors, the linker atom between the purine core and an 8-aryl moiety was found to be a critical element for attaining the conformation necessary for selective inhibition. nih.gov While a sulfur linker was found to be optimal in that series, it highlights the sensitivity of activity to modifications at C8. The propan-2-ol side chain likely serves to enhance solubility and provide an additional interaction point with solvent or nearby residues at the entrance of the ATP pocket.

Computational SAR Modeling

Computational methods, including 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, molecular docking, and molecular dynamics, are integral to understanding the SAR of purine-based inhibitors. mdpi.comresearchgate.net These approaches provide insights into the binding modes of inhibitors and help rationalize observed activity trends.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of purine derivatives to build predictive models. mdpi.commdpi.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding characteristics are favorable or unfavorable for activity. For example, 3D-QSAR models for Bcr-Abl inhibitors based on a purine scaffold helped guide the design of new, more potent compounds. mdpi.comresearchgate.net

Molecular docking studies are used to predict the binding orientation of 2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol and its analogs within the ATP-binding site of a target kinase. nih.govresearchgate.netnih.gov These simulations typically confirm the role of the purine N1 and N6-amino group (or morpholine oxygen) in hydrogen bonding to the kinase hinge region. Docking can also explain why certain modifications, such as bulky groups at C2, lead to a loss of activity due to steric clashes. nih.gov

Design Principles for Enhanced Molecular Interactions

The collective SAR data from chemical synthesis and computational modeling gives rise to a set of design principles for creating more potent and selective analogs. nih.govnih.gov

Hinge Binding: The purine core is the primary anchor. Maintaining the hydrogen bond interactions with the kinase hinge is paramount. The N1 atom typically acts as a hydrogen bond acceptor, while a substituent at C6 (like the morpholine oxygen) can also form a key hydrogen bond. nih.gov

Steric Constraints at C2: The area around the C2 position is often sterically restricted. Small, electron-withdrawing groups like chlorine are generally well-tolerated, whereas larger groups can disrupt binding and reduce potency. mdpi.com

Exploiting the Ribose Pocket: The C6-morpholino group occupies a space analogous to the ribose pocket for ATP. The size, shape, and hydrogen-bonding capacity of this substituent are critical for affinity and selectivity.

Solvent-Front Exposure at C8: The C8-propan-2-ol side chain extends towards the solvent-exposed region. This position can be modified to fine-tune physicochemical properties like solubility and to gain additional interactions with the outer regions of the active site without disturbing the core binding motif. The hydroxyl group is a key feature for potential hydrogen bonding. nih.gov

Hydrophobic Pockets: The various alkyl and aryl components of the substituents at C6, C8, and N9 can be optimized to fit into specific hydrophobic pockets within the active site, thereby increasing binding affinity. nih.gov

Parallel Synthesis and Combinatorial Chemistry Approaches for Analog Generation

To efficiently explore the vast chemical space around the 2,6,8-trisubstituted purine scaffold, parallel synthesis and combinatorial chemistry techniques are widely employed. nih.govresearchgate.net These methods allow for the rapid generation of large libraries of related compounds, enabling a comprehensive evaluation of SAR. americanpeptidesociety.org

Both solid-phase and solution-phase synthesis strategies have been developed. A common approach starts with a multiply halogenated purine, such as 2,6-dichloropurine (B15474). mdpi.com Sequential nucleophilic aromatic substitution reactions at the C6 and C2 positions, which have different reactivities, allow for the controlled introduction of diverse amine substituents. The C8 position can be introduced either before or after the imidazole (B134444) ring is formed.

One reported parallel solution-phase approach for synthesizing fully substituted purines used a 6-sulfur-substituted pyrimidine (B1678525) as a key intermediate, which allowed for the construction and subsequent modification of the purine ring to introduce diversity at C8 and C6. nih.govacs.org Such library-based approaches are instrumental in identifying initial lead compounds and in optimizing them through iterative synthesis and screening cycles. nih.govsemanticscholar.org

Advanced Analytical Characterization Techniques for 2 2 Chloro 6 Morpholino 9h Purin 8 Yl Propan 2 Ol

Multidimensional NMR Spectroscopy for Complex Structural Assignments

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy would be an indispensable tool for the unambiguous structural elucidation of 2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR experiments are essential for assembling the complete molecular structure.

Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the morpholino and propanol (B110389) moieties. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton. For mapping long-range proton-carbon correlations, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial. For instance, HMBC would allow for the connection of the propan-2-ol group to the C8 position of the purine (B94841) ring and the morpholine (B109124) group to the C6 position. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide insights into the spatial proximity of different protons, which can be useful in determining the preferred conformation of the molecule.

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments (in ppm) This table is for illustrative purposes only and does not represent experimentally verified data.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-C(Purine) | ~8.0 | ~145 | C2, C4, C5 |

| CH₂(Morpholine) | ~3.8 | ~67 | C6 |

| CH₂(Morpholine) | ~3.6 | ~45 | C6 |

| CH₃(Propanol) | ~1.6 | ~30 | C8, C(OH) |

Advanced Chromatographic Separations (e.g., Chiral HPLC for enantiomers)

Given that this compound does not possess a chiral center, the application of chiral High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers would not be relevant. However, advanced HPLC techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), would be vital for assessing the purity of the compound. A reversed-phase UHPLC method, likely employing a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape, would be developed. This method would be capable of separating the main compound from any process-related impurities or degradation products with high resolution and sensitivity.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) would be employed to evaluate the thermal stability of this compound. By monitoring the mass of a sample as a function of temperature, TGA can determine the onset temperature of decomposition and identify any mass loss events corresponding to the loss of residual solvent or decomposition of the molecule. For a crystalline solid form of this compound, one would expect to see a stable baseline up to a certain temperature, followed by a sharp or multi-step mass loss indicating thermal decomposition. This information is critical for determining appropriate storage and handling conditions.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a powerful technique for investigating the solid-state properties of crystalline materials. It would be used to determine if this compound can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph would give a unique PXRD pattern, characterized by a specific set of diffraction peaks at different 2θ angles. Identifying and controlling polymorphism is crucial in pharmaceutical development, as different polymorphs can have different physical properties, such as solubility and stability. The PXRD pattern would serve as a fingerprint for a specific crystalline form of the compound.

Hyphenated Techniques (e.g., LC-MS/MS for impurities)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), are essential for the identification and characterization of impurities. nih.gov An LC-MS method would separate the impurities from the main compound, and the mass spectrometer would provide the mass-to-charge ratio (m/z) of each separated species. This allows for the determination of the molecular weight of the impurities. chimia.ch Further structural information can be obtained using LC-MS/MS, where a specific ion is selected and fragmented to produce a characteristic fragmentation pattern. This pattern can be used to elucidate the structure of the impurity, which is critical for understanding the manufacturing process and ensuring the safety of the compound.

Illustrative Impurity Profile by LC-MS/MS This table is for illustrative purposes only and does not represent experimentally verified data.

| Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Tentative Structure |

|---|---|---|---|

| 5.2 | 298.7 | 280.7, 240.2, 184.1 | This compound |

| 4.8 | 282.7 | 264.7, 224.2, 168.1 | De-methylated impurity |

Potential Research Applications and Future Directions of 2 2 Chloro 6 Morpholino 9h Purin 8 Yl Propan 2 Ol

Development as a Chemical Probe for Biological Pathways (In vitro, non-therapeutic)mdpi.com

Biologically active small molecules are fundamental in drug development and serve as chemical probes and tool compounds to investigate and clarify biological processes. mdpi.com A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein target. The development of 2-(2-chloro-6-morpholino-9H-purin-8-yl)propan-2-ol as such a probe could allow for the precise perturbation and dissection of signal transduction pathways in vitro. mdpi.com

Use in Target Validation Studies

Target validation is a critical step in the drug discovery pipeline, confirming that modulating a specific biological target has the desired effect on a cellular pathway. nih.gov Chemical probes are instrumental in this process. While direct studies on this compound for target validation are not extensively documented, its structural analogs based on the 2,6,9-trisubstituted-6-morpholino purine (B94841) scaffold have been investigated as potent and selective inhibitors of phosphatidylinositol-3 kinase (PI3K) isoforms. nih.govmdpi.com By extension, this compound could be utilized in in vitro assays to validate the role of specific purine-binding proteins, such as kinases or other enzymes, in various cellular processes. Its application in such studies would help to confirm whether these proteins are viable points of intervention for developing new research tools.

Application in Mechanistic Enzymology

Understanding the mechanism of action of enzymes is a cornerstone of biochemistry. Small molecule inhibitors are vital tools in mechanistic enzymology, used to probe active sites, study kinetic properties, and understand enzyme-substrate interactions. Derivatives of the 6-morpholino purine scaffold have been subjects of modeling studies to investigate their binding modes and interactions within the active centers of enzymes like PI3K. nih.govmdpi.com These studies reveal key interactions that determine ligand affinity and selectivity. This compound could be similarly applied to study the enzymology of known or novel purine-dependent enzymes, helping to elucidate their catalytic mechanisms and the structural basis for their inhibition.

Scaffold for the Design of Novel Research Toolsmdpi.com

The core structure of a molecule, or its scaffold, can be systematically modified to create a library of new compounds with diverse biological activities. The 6-morpholino purine structure is a versatile scaffold for generating novel research tools. nih.govmdpi.commdpi.com By chemically modifying positions C2, C8, and N9 of the purine ring, researchers can fine-tune the potency and selectivity of these molecules for different protein targets. This approach has been successfully used to develop selective inhibitors for PI3K isoforms and antagonists for adenosine (B11128) receptors. nih.govmdpi.commdpi.com The compound this compound itself represents a specific substitution pattern on this scaffold, and its core structure can be further elaborated to explore structure-activity relationships and develop new chemical probes for a range of biological targets.

| Scaffold Modification | Target Class | Example Application | Reference |

| 2,9-disubstituted-6-morpholino purine | Kinases (PI3K) | Development of isoform-specific PI3K inhibitors for cancer research. | nih.gov, mdpi.com |

| 2-aryl-6-morpholinopurine | G-protein coupled receptors (Adenosine Receptors) | Creation of potent antagonists for A1, A3, and other adenosine receptor subtypes. | mdpi.com |

| 6-morpholino-9-sulfonylpurine | Not Specified (Antiproliferative) | Synthesis of derivatives with antiproliferative activity against cancer cell lines. | nih.gov |

Exploration as a Ligand for Undiscovered Protein Targetsmdpi.com

Phenotypic screening can identify small molecules that produce a desired biological effect without prior knowledge of the target. mdpi.com A major challenge is then to identify the specific protein(s) with which the molecule interacts, a process known as target deconvolution or identification. mdpi.comnuvisan.com The compound this compound could be used as a chemical tool to discover new protein targets. To achieve this, the molecule could be functionalized with a reactive group or a bio-orthogonal handle, allowing it to be used in chemoproteomic techniques like affinity-based protein profiling. This would enable researchers to "pull down" its binding partners from cell lysates and identify them using mass spectrometry, potentially uncovering novel proteins or pathways regulated by purinergic ligands.

Contributions to Fundamental Purine Chemistry Researchsigmaaldrich.com,nih.gov

Purines are a fundamental class of nitrogenous heterocyclic compounds with immense biological significance. rsc.org Research into the synthesis and reactivity of novel purine derivatives contributes to the broader field of medicinal and organic chemistry. The synthesis of compounds like this compound involves multi-step processes that can expand the toolkit of synthetic chemists. For example, the synthesis of related 6-morpholino purines often starts from 6-chloropurine, with subsequent modifications. nih.govrsc.org Studies on the regioselectivity of reactions, such as alkylation or sulfonylation at the N7 versus the N9 position, provide valuable insights into the chemical properties of the purine ring system. nih.gov The specific substitution pattern of this compound offers a platform for exploring further chemical transformations at its chloro, morpholino, and propan-2-ol moieties, thus contributing to the rich chemistry of purine analogs.

Computational Drug Design Methodological Development (using it as a case study)rsc.org,mdpi.com

Computational methods are integral to modern chemical research, accelerating the design and optimization of new molecules. The development and validation of these computational tools require well-characterized model compounds. The 6-morpholino purine class of compounds has been used in various computational studies, including molecular docking to predict binding modes and virtual screening to identify potential inhibitors. nih.govmdpi.com Furthermore, Density Functional Theory (DFT) calculations have been employed to investigate the stability and tautomeric properties of related purine derivatives. nih.gov Given the availability of structural and activity data for its analogs, this compound could serve as an excellent case study for testing and refining computational methodologies. This includes developing more accurate docking scoring functions, building predictive Quantitative Structure-Activity Relationship (QSAR) models, or validating new molecular dynamics simulation protocols. researchgate.net

Interdisciplinary Research Opportunities